5-Fluoro Paliperidone-d4 is a stable isotope-labeled analog of Paliperidone, which is primarily used as an antipsychotic medication for the treatment of schizophrenia and schizoaffective disorder. The compound is characterized by the incorporation of deuterium (D) atoms, specifically four deuterium atoms replacing hydrogen in its molecular structure. This modification can be crucial for pharmacokinetic studies and analytical applications, allowing researchers to trace the compound's behavior in biological systems without interference from its non-labeled counterpart.
5-Fluoro Paliperidone-d4 is synthesized from the parent compound Paliperidone, which itself is derived from Risperidone. The deuterated version is available through various chemical suppliers and is used in pharmaceutical research and development, particularly in studies focusing on drug metabolism and pharmacokinetics .
5-Fluoro Paliperidone-d4 falls under several classifications:
The synthesis of 5-Fluoro Paliperidone-d4 involves several steps that typically include:
The synthesis often requires specialized conditions to ensure high yields and purity. The reaction conditions may include:
The molecular formula for 5-Fluoro Paliperidone-d4 is with a molecular weight of approximately 430.51 g/mol. The structural representation includes:
5-Fluoro Paliperidone-d4 can participate in various chemical reactions typical for piperidine derivatives:
Reactions involving 5-Fluoro Paliperidone-d4 are often monitored using techniques such as High Performance Liquid Chromatography (HPLC) to assess purity and yield post-reaction .
The mechanism of action for 5-Fluoro Paliperidone-d4 mirrors that of its parent compound, Paliperidone:
Studies indicate that compounds targeting these receptors can lead to improvements in both positive and negative symptoms associated with schizophrenia .
The compound's stability and isotopic labeling make it particularly useful in pharmacokinetic studies where tracking the drug's metabolic pathway is necessary.
5-Fluoro Paliperidone-d4 has several scientific uses:
This compound represents a significant advancement in understanding antipsychotic drugs' mechanisms and their effects on human health, contributing valuable data to ongoing research efforts in psychiatric medicine.
5-Fluoro Paliperidone-d4 is a deuterated isotopologue of paliperidone (9-hydroxyrisperidone), the principal active metabolite of the atypical antipsychotic risperidone. Its systematic IUPAC name is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one-d4, reflecting tetra-deuteration at specified positions. The molecular formula is C₂₃H₂₃D₄FN₄O₃, with a molecular weight of 430.52 g/mol (compared to 426.50 g/mol for non-deuterated paliperidone) [1] [4]. This compound is alternatively designated as:
The CAS Registry Number 1794685-21-4 uniquely identifies its palmitate ester prodrug form, commonly utilized in extended-release formulations [1]. Structurally, deuterium atoms typically replace hydrogen at aliphatic positions adjacent to nitrogen or oxygen, sites prone to oxidative metabolism in the parent molecule.
Table 1: Molecular Structure and Properties
Property | Paliperidone | 5-Fluoro Paliperidone-d4 |
---|---|---|
Molecular Formula | C₂₃H₂₇FN₄O₃ | C₂₃H₂₃D₄FN₄O₃ |
Exact Mass | 426.50 g/mol | 430.52 g/mol |
CAS Number (Base) | 144598-75-4 | N/A (derivative) |
CAS Number (Palmitate) | N/A | 1794685-21-4 |
Isotopic Purity | - | ≥98% D |
Key Spectral Identifier | - | MS: m/z 431.5 [M+H⁺] |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, exerts a kinetic isotope effect (KIE) when incorporated into organic molecules. The carbon-deuterium (C–D) bond possesses a higher bond dissociation energy (~1–1.5 kcal/mol) and shorter bond length (0.005 Å) compared to carbon-hydrogen (C–H) bonds. This difference arises from deuterium’s lower zero-point vibrational energy, resulting in slower cleavage rates during enzymatic reactions, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes [3] [5] [9].
In 5-Fluoro Paliperidone-d4, strategic deuteration aims to:
Table 2: Deuterium Kinetic Isotope Effects (DKIE) in Pharmacology
DKIE Type | Effect Magnitude | Impact on Drug Properties | Relevance to 5-Fluoro Paliperidone-d4 |
---|---|---|---|
Primary (C–D Cleavage) | kH/kD = 2–10 | Reduced metabolic rate, prolonged half-life | Increased systemic exposure per dose |
Secondary (Adjacent) | kH/kD = 1.1–1.5 | Altered reaction stereochemistry | Potential modulation of metabolite ratios |
Inverse | kH/kD < 1 | Accelerated reactions (rare) | Not typically observed |
5-Fluoro Paliperidone-d4 serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior to non-deuterated paliperidone, coupled with distinct mass spectral separation (Δm/z = 4). This enables precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in:
Beyond analytical applications, deuterated analogs like 5-Fluoro Paliperidone-d4 facilitate the development of extended-release formulations. By reducing clearance rates, deuterium can enable less frequent dosing—demonstrated by deutetrabenazine’s twice-daily regimen vs. tetrabenazine’s thrice-daily requirement [7] [9].
Key Research Applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: